H-Leu-Tyr-Leu-OH
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Tyr-Leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the synthesis process and allow for the production of large quantities of high-purity peptides. These synthesizers use similar principles to SPPS but are optimized for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
H-Leu-Tyr-Leu-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The amino groups in the peptide can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while acylation can result in N-acylated peptides .
Scientific Research Applications
H-Leu-Tyr-Leu-OH has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: The peptide is studied for its role in protein-protein interactions and as a substrate for various enzymes.
Mechanism of Action
The mechanism of action of H-Leu-Tyr-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Leucyl-Leucyl-Tyrosine (Leu-Leu-Tyr): A tripeptide similar to H-Leu-Tyr-Leu-OH but with a different sequence of amino acids.
Leucyl-Tyrosyl-Leucine (Leu-Tyr-Leu): Another tripeptide with the same amino acids but in a different order.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which can influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(11-14-5-7-15(25)8-6-14)20(27)24-18(21(28)29)10-13(3)4/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKHAFUAPZCCDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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